molecular formula C12H11N3O4S B13220829 3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13220829
M. Wt: 293.30 g/mol
InChI Key: DGFKDNXGDXZIMP-YFHOEESVSA-N
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Description

3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-aminoethanethiol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-Aminoethyl)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11N3O4S/c13-5-6-14-11(16)10(20-12(14)17)7-8-1-3-9(4-2-8)15(18)19/h1-4,7H,5-6,13H2/b10-7-

InChI Key

DGFKDNXGDXZIMP-YFHOEESVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-]

Origin of Product

United States

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